molecular formula C16H14BrNO2 B12005593 (2E)-3-(5-bromo-2-methoxyphenyl)-N-phenyl-2-propenamide

(2E)-3-(5-bromo-2-methoxyphenyl)-N-phenyl-2-propenamide

Cat. No.: B12005593
M. Wt: 332.19 g/mol
InChI Key: KRQXDQYKDADSGO-JXMROGBWSA-N
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Description

(2E)-3-(5-bromo-2-methoxyphenyl)-N-phenyl-2-propenamide is an organic compound that belongs to the class of propenamides This compound is characterized by the presence of a bromo and methoxy substituent on the phenyl ring, along with a phenyl group attached to the propenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(5-bromo-2-methoxyphenyl)-N-phenyl-2-propenamide typically involves the reaction of 5-bromo-2-methoxybenzaldehyde with aniline in the presence of a base to form the corresponding Schiff base. This intermediate is then subjected to a condensation reaction with acetic anhydride to yield the desired propenamide compound. The reaction conditions often involve the use of solvents such as ethanol or dichloromethane and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(5-bromo-2-methoxyphenyl)-N-phenyl-2-propenamide undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The propenamide moiety can be reduced to form the corresponding amine.

    Substitution: The bromo substituent can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as sodium azide or thiolates in polar aprotic solvents.

Major Products

    Oxidation: Formation of 5-bromo-2-methoxybenzoic acid.

    Reduction: Formation of (2E)-3-(5-bromo-2-methoxyphenyl)-N-phenylpropanamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-3-(5-bromo-2-methoxyphenyl)-N-phenyl-2-propenamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-(5-bromo-2-methoxyphenyl)-N-phenyl-2-propenamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(4-bromo-2-methoxyphenyl)-N-phenyl-2-propenamide: Similar structure but with the bromo substituent at a different position.

    (2E)-3-(5-chloro-2-methoxyphenyl)-N-phenyl-2-propenamide: Similar structure but with a chloro substituent instead of bromo.

    (2E)-3-(5-bromo-2-hydroxyphenyl)-N-phenyl-2-propenamide: Similar structure but with a hydroxy group instead of methoxy.

Uniqueness

The uniqueness of (2E)-3-(5-bromo-2-methoxyphenyl)-N-phenyl-2-propenamide lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of both bromo and methoxy groups on the phenyl ring can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications.

Properties

Molecular Formula

C16H14BrNO2

Molecular Weight

332.19 g/mol

IUPAC Name

(E)-3-(5-bromo-2-methoxyphenyl)-N-phenylprop-2-enamide

InChI

InChI=1S/C16H14BrNO2/c1-20-15-9-8-13(17)11-12(15)7-10-16(19)18-14-5-3-2-4-6-14/h2-11H,1H3,(H,18,19)/b10-7+

InChI Key

KRQXDQYKDADSGO-JXMROGBWSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=C/C(=O)NC2=CC=CC=C2

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=CC(=O)NC2=CC=CC=C2

Origin of Product

United States

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